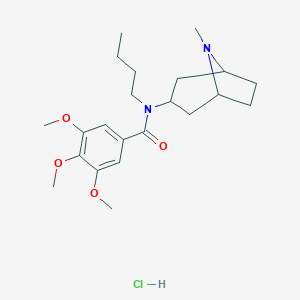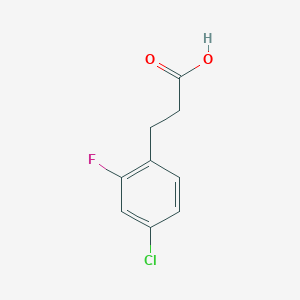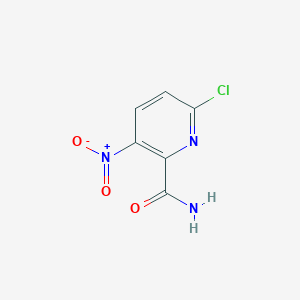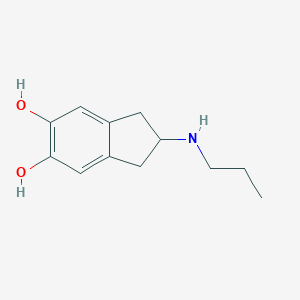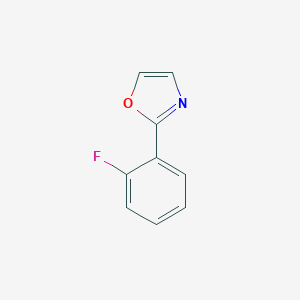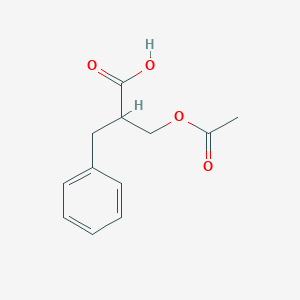
6-Fluoro-7-methylindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-7-methylindoline is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
6-Fluoro-7-methylindoline has potential applications in various fields of scientific research. It has been studied for its potential use as a fluorescent probe for imaging biological systems. It has also been studied for its potential use as a ligand for metal complexes in catalysis. Additionally, this compound has been studied for its potential use in the field of organic electronics due to its semiconducting properties.
作用機序
The mechanism of action of 6-Fluoro-7-methylindoline is not well understood. However, it has been suggested that this compound may interact with certain receptors or enzymes in the body, leading to changes in physiological processes.
Biochemical and Physiological Effects
Studies have shown that this compound may have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells in vitro. It has also been shown to have antibacterial and antifungal properties. Additionally, this compound has been shown to have potential neuroprotective effects.
実験室実験の利点と制限
One advantage of using 6-Fluoro-7-methylindoline in lab experiments is its fluorescent properties, which make it useful for imaging biological systems. Additionally, its semiconducting properties make it useful for organic electronics. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 6-Fluoro-7-methylindoline. One area of research could be to further investigate its potential use as a fluorescent probe for imaging biological systems. Another area of research could be to explore its potential use as a ligand for metal complexes in catalysis. Additionally, further studies could be conducted to better understand its mechanism of action and potential applications in the field of organic electronics.
合成法
The synthesis of 6-Fluoro-7-methylindoline can be achieved using different methods. One of the methods involves the reaction of 6-chloro-7-methylindoline with potassium fluoride in dimethyl sulfoxide (DMSO) at 120°C. Another method involves the reaction of 6-chloro-7-methylindoline with sodium fluoride in acetonitrile at 110°C. The yield of this compound using these methods is around 60-80%.
特性
CAS番号 |
172078-30-7 |
|---|---|
分子式 |
C9H10FN |
分子量 |
151.18 g/mol |
IUPAC名 |
6-fluoro-7-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10FN/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-3,11H,4-5H2,1H3 |
InChIキー |
SLCVFCQRQAFQHT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1NCC2)F |
正規SMILES |
CC1=C(C=CC2=C1NCC2)F |
同義語 |
1H-Indole,6-fluoro-2,3-dihydro-7-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



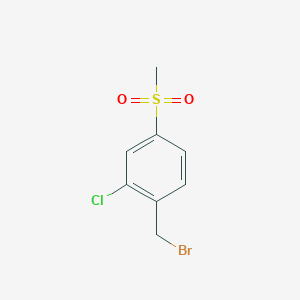
![4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid](/img/structure/B61449.png)

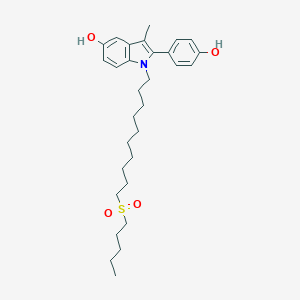
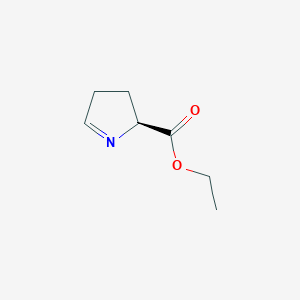
![1-[4-(Fluoromethoxy)phenyl]ethanone](/img/structure/B61461.png)

